molecular formula C13H8BrFN2O3 B5764414 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide

4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5764414
M. Wt: 339.12 g/mol
InChI Key: CGWFZXBCHIAJNY-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivative Research

N-substituted benzamides are a significant class of organic compounds extensively studied in medicinal chemistry and materials science. The amide bond is a fundamental linkage in peptides and proteins, making benzamide derivatives valuable as mimics of biological structures. This structural feature allows them to interact with a wide range of biological targets, including enzymes and receptors.

Researchers have developed a multitude of benzamide derivatives with diverse pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor properties. nih.govwalshmedicalmedia.com For example, some N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. nih.govresearchgate.netindexcopernicus.com The versatility of the benzamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a privileged structure in drug discovery.

Rationale for Focused Investigation on 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from the chemical nature of its constituent parts. The molecule serves as a highly functionalized scaffold, making it a valuable intermediate for the synthesis of more complex molecules.

The key reactive sites on the molecule offer multiple avenues for chemical modification:

Bromine Atom: The bromo-substituent on one of the phenyl rings is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for building molecular complexity and generating libraries of related compounds for biological screening.

Nitro Group: The nitro group can be readily reduced to an amine. This newly formed amino group can then be further modified, for instance, by acylation or alkylation, providing another point for diversification.

Fluoro Group: The fluorine atom can influence the molecule's electronic properties and metabolic stability. Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties like membrane permeability.

Therefore, the primary interest in this compound likely lies in its potential as a versatile building block in synthetic and medicinal chemistry, enabling the creation of novel compounds for drug discovery and materials science applications.

Overview of Key Research Avenues for Halogenated and Nitrated Benzamides

The presence of halogen and nitro functional groups on the benzamide framework defines specific and highly active areas of chemical research.

Halogenated Benzamides: The incorporation of halogens (F, Cl, Br, I) is a well-established strategy in medicinal chemistry to modulate a drug's pharmacological profile. nih.gov Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding interactions. nih.govresearchgate.net For instance, fluorinated benzamides are explored for their potential in creating enzyme inhibitors and central nervous system agents. nih.gov Brominated benzamides, like the title compound, are particularly useful as synthetic intermediates due to the reactivity of the carbon-bromine bond in cross-coupling reactions. nih.govnanobioletters.com Research has shown that various halogenated benzamides and related structures are investigated as tumor imaging agents and for their potential to bind to specific biological receptors. acs.org

Nitrated Benzamides: Nitrated benzamides are often key intermediates in the synthesis of more complex molecules. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. A primary research application is the chemical reduction of the nitro group to an amine, which can then be used to build more elaborate structures. nih.govresearchgate.net Furthermore, nitroaromatic compounds themselves are a subject of study in areas such as prodrug development for cancer therapy, where the nitro group can be selectively reduced in the hypoxic environment of tumors to release a cytotoxic agent. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFZXBCHIAJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of 4 Bromo N 4 Fluoro 3 Nitrophenyl Benzamide

High-Resolution Spectroscopic Analysis

Spectroscopic analysis is fundamental to determining the electronic and conformational properties of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide in a non-crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Environments (¹H, ¹³C, and advanced 2D NMR)

While specific experimental NMR data for this compound is not extensively reported in the cited literature, the expected chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents on the two aromatic rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the 4-bromobenzamide (B181206) and the 4-fluoro-3-nitrophenyl rings. The amide proton (N-H) would likely appear as a broad singlet in the downfield region (δ 8.0-10.0 ppm), with its exact position influenced by solvent and concentration. The protons on the 4-bromophenyl ring are expected to form an AA'BB' system, appearing as two doublets around δ 7.6-7.9 ppm. For the 4-fluoro-3-nitrophenyl ring, the protons would exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is anticipated to resonate significantly downfield (δ 165-170 ppm). The carbon atoms attached to bromine and fluorine would show characteristic shifts, with the C-F bond leading to a large C-F coupling constant. The presence of the electron-withdrawing nitro group would also deshield adjacent carbon atoms.

Advanced 2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling relationships within each aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, respectively, and for confirming the connectivity across the amide bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amide (C=O) - ~166.0
Amide (N-H) ~8.5 (broad s) -
4-bromophenyl
C1' (C-Br) - ~127.0
C2'/C6' ~7.75 (d) ~129.0
C3'/C5' ~7.65 (d) ~132.0
C4' (C-C=O) - ~133.0
4-fluoro-3-nitrophenyl
C1'' (C-N) - ~135.0
C2'' ~8.4 (d) ~120.0
C3'' (C-NO₂) - ~140.0
C4'' (C-F) - ~155.0 (d, JC-F)
C5'' ~7.4 (t) ~125.0 (d, JC-F)
C6'' ~8.0 (dd) ~118.0 (d, JC-F)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics and Intermolecular Interactions

Vibrational spectroscopy probes the functional groups and bonding arrangements within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups. A prominent N-H stretching vibration should appear in the range of 3200-3400 cm⁻¹. The amide I band (primarily C=O stretching) is expected as a strong absorption around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to produce strong bands near 1550 cm⁻¹ and 1345 cm⁻¹, respectively. esisresearch.org Other significant peaks would include C-N stretching, C-F stretching (around 1200-1250 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The symmetric NO₂ stretching mode often gives a very strong band in the Raman spectrum. esisresearch.org The C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The low-frequency region would be useful for observing vibrations involving the heavier bromine atom. The simultaneous activation of certain modes in both IR and Raman spectra can suggest charge transfer interactions through the conjugated system. esisresearch.orgesisresearch.org

Table 2: Key Predicted Vibrational Frequencies for this compound Data is predictive and based on analogous structures. esisresearch.orgesisresearch.org

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch 3200 - 3400 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak
C=O Stretch (Amide I) 1650 - 1680 Strong
C=C Stretch (Aromatic) 1400 - 1600 Medium-Strong
NO₂ Asymmetric Stretch ~1550 Strong
NO₂ Symmetric Stretch ~1345 Strong
C-F Stretch 1200 - 1250 Strong
C-Br Stretch 500 - 700 Medium

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula, and to elucidate fragmentation pathways. For C₁₃H₈BrFN₂O₃, the calculated monoisotopic mass is 337.9702 u. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).

The primary fragmentation pathway would likely involve the cleavage of the amide bond, which is the most labile bond in the structure. This would lead to two main fragment ions:

Benzoyl cation fragment: [C₇H₄BrO]⁺ (m/z 183/185) from the 4-bromobenzoyl portion.

Aniline (B41778) fragment: [C₆H₄FN₂O₂]⁺ (m/z 155) or related ions from the 4-fluoro-3-nitrophenylamine portion. Further fragmentation of these primary ions would provide additional structural confirmation.

Solid-State Structural Investigations

Solid-state analysis, particularly X-ray diffraction, provides precise information about the three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions in the crystalline state.

Single-Crystal X-Ray Diffraction for Molecular Conformation, Torsion Angles, and Unit Cell Parameters

While a crystal structure for this compound is not available in the searched literature, the structure of the closely related analogue, 4-bromo-N-(2-nitrophenyl)benzamide, provides significant insight into the likely molecular conformation. nih.govresearchgate.net

In this analogue, the molecule is not planar. A key feature is the dihedral angle between the two benzene (B151609) rings, which was found to be 16.78° and 18.87° for the two independent molecules in the asymmetric unit. nih.govresearchgate.net This twist is a common feature in N-phenylbenzamide derivatives and is influenced by steric hindrance and the optimization of intermolecular interactions. researchgate.net It is expected that this compound would adopt a similarly twisted conformation. The central amide group itself is generally planar. The nitro group is typically twisted slightly out of the plane of its attached benzene ring. nih.gov

The crystal data for the analogue 4-bromo-N-(2-nitrophenyl)benzamide is presented below.

Table 3: Crystallographic Data for the Analogue Compound 4-bromo-N-(2-nitrophenyl)benzamide Data obtained from a closely related structural analogue. nih.govresearchgate.net

Parameter Value
Chemical Formula C₁₃H₉BrN₂O₃
Crystal System Triclinic
Space Group P-1
a (Å) 3.8338 (4)
b (Å) 12.6784 (13)
c (Å) 24.918 (2)
α (°) 81.875 (8)
β (°) 88.386 (7)
γ (°) 85.460 (8)
Volume (ų) 1195.1 (2)
Z 4

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) in Crystal Packing using Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govsamsun.edu.tr By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.gov

For this compound, several types of intermolecular interactions are expected to govern the crystal packing:

Hydrogen Bonding: A classic N-H···O hydrogen bond between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule is highly probable, often forming chains or dimers. researchgate.net Weaker C-H···O interactions involving aromatic protons and oxygen atoms from the carbonyl or nitro groups are also expected to be significant. nih.govresearchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming Br···O interactions with the nitro or carbonyl oxygen atoms of adjacent molecules. These interactions are directional and can play a crucial role in stabilizing the crystal structure. researchgate.netnih.gov

π-π Stacking: The aromatic rings provide opportunities for π-π stacking interactions, although the twisted conformation of the molecule might lead to offset or edge-to-face arrangements rather than direct face-to-face stacking.

Polymorphism and Crystal Engineering of Halogenated Benzamide (B126) Derivatives

The solid-state structure of active pharmaceutical ingredients is of paramount importance as it dictates key physicochemical properties such as solubility, stability, and bioavailability. Halogenated benzamides, a class of compounds frequently encountered in medicinal chemistry, are known to exhibit complex solid-state behavior, including polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. The study of polymorphism and the rational design of crystal structures, known as crystal engineering, are thus critical for the development of robust and effective pharmaceutical products. In the context of this compound, a molecule featuring multiple functional groups capable of engaging in various intermolecular interactions, a detailed understanding of its potential polymorphic landscape and the principles governing its crystal assembly is essential.

While specific polymorphic screens for this compound are not extensively reported in the public domain, the principles of crystal engineering and the observed behaviors of structurally related halogenated benzamides provide a strong framework for predicting and understanding its solid-state chemistry. The crystal packing of such molecules is primarily governed by a delicate balance of strong and weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), which typically leads to the formation of robust supramolecular synthons. In many benzamide derivatives, molecules are linked by N−H⋯O hydrogen bonds to form chains or dimers. researchgate.net For instance, in the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked into chains along the nih.gov direction by N—H⋯O hydrogen bonds. researchgate.net

The presence of halogen atoms (bromine and fluorine) and a nitro group in this compound introduces a higher likelihood of polymorphism and more complex crystal packing motifs. The interplay between these functional groups can lead to the formation of different supramolecular assemblies, resulting in various polymorphic forms.

Detailed Research Findings:

Research into the crystal structures of analogous compounds provides significant insights. For example, the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide reveals the presence of two independent molecules in the asymmetric unit, which differ slightly in their conformation. nih.gov This in itself is a form of polymorphism (conformational isomerism). In this structure, an intramolecular N—H⋯O hydrogen bond is observed, and the crystal packing is stabilized by weak C—H⋯O interactions and, notably, halogen–halogen interactions of the type Br⋯Br. nih.gov

The substitution pattern on the phenyl rings significantly influences the molecular conformation and subsequent crystal packing. The dihedral angle between the two benzene rings is a key conformational parameter. In different crystalline environments, this angle can vary, leading to different polymorphs. For example, in the two independent molecules of 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene rings are 16.78 (15)° and 18.87 (14)°. nih.gov In contrast, the related compound 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide exhibits a much smaller dihedral angle of 2.90 (8)° between its benzene rings. nih.gov This highlights the conformational flexibility of the benzamide scaffold and its susceptibility to substituent effects, a key factor in the emergence of polymorphism.

The following table summarizes key crystallographic data for related halogenated benzamide derivatives, illustrating the structural diversity within this class of compounds.

Compound NameFormulaCrystal SystemSpace GroupDihedral Angle (rings)Key Interactions
4-bromo-N-phenylbenzamide researchgate.netC₁₃H₁₀BrNOTriclinicP-158.63 (9)°N—H⋯O, C—H⋯π
4-bromo-N-(2-nitrophenyl)benzamide nih.govC₁₃H₉BrN₂O₃TriclinicP-116.78 (15)°, 18.87 (14)°N—H⋯O (intra), Br⋯Br, C—H⋯O
4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.govC₁₄H₁₁BrN₂O₄TriclinicP-12.90 (8)°N—H⋯O (intra), C—H⋯O, C—H⋯Br, Br⋯O

This table is generated based on published crystallographic data for analogous compounds to illustrate the principles of polymorphism and crystal engineering in halogenated benzamides.

The potential for polymorphism in this compound is therefore high, driven by:

Conformational Flexibility: The molecule can adopt different conformations, particularly concerning the torsion angles of the amide linkage and the dihedral angle between the phenyl rings.

Competing Intermolecular Interactions: The presence of multiple functional groups (amide, bromo, fluoro, nitro) allows for a variety of competing intermolecular interactions, such as different hydrogen bonding schemes (N-H···O), halogen bonds (C-Br···O, C-Br···N), and other weak interactions. The relative strengths of these interactions can be influenced by the crystallization conditions, leading to different polymorphs.

Influence of Substituents: The electron-withdrawing nature of the fluoro and nitro groups, combined with the polarizable bromine atom, creates a complex electronic profile that can favor different packing arrangements to optimize electrostatic interactions.

Computational and Theoretical Chemistry Studies on 4 Bromo N 4 Fluoro 3 Nitrophenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations, often employing functionals like B3LYP with suitable basis sets (e.g., 6-311++G(d,p)), can provide a wealth of information about the target molecule.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide, the key geometrical parameters include bond lengths, bond angles, and dihedral angles.

Based on crystal structure analyses of closely related compounds like 4-bromo-N-(2-nitrophenyl)benzamide, the molecule is expected to be non-planar nih.govnih.gov. The two benzene (B151609) rings are likely twisted relative to each other. In a similar compound, 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene rings were found to be 16.78° and 18.87° in the two molecules present in the asymmetric unit nih.govresearchgate.net. For another analog, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the dihedral angle between the benzene rings is 2.90° nih.gov. The central amide bridge (C-N-C=O) itself is generally planar, but it is twisted with respect to the aromatic rings nih.gov. An intramolecular hydrogen bond between the amide hydrogen (N-H) and an oxygen atom of the ortho-nitro group is also anticipated, which would stabilize the conformation by forming a six-membered ring motif known as an S(6) ring nih.govnih.gov.

Table 1: Representative Dihedral Angles from Related Benzamide (B126) Structures

CompoundDihedral Angle Between Benzene RingsReference
4-bromo-N-(2-nitrophenyl)benzamide (Molecule A)16.78° nih.gov
4-bromo-N-(2-nitrophenyl)benzamide (Molecule B)18.87° nih.gov
4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide2.90° nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability researchgate.net. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity researchgate.netresearchgate.net.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromobenzamide (B181206) moiety, while the LUMO is likely concentrated on the electron-deficient 4-fluoro-3-nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule. The energy gap for similar aromatic amides is typically in a range that suggests a stable but reactive molecule researchgate.net.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions prone to electrophilic and nucleophilic attack researchgate.netmdpi.com.

In an MESP map of this compound, negative potential regions (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected to be located around the electronegative oxygen atoms of the nitro and carbonyl groups researchgate.net. Positive potential regions (colored blue) signify electron-deficient areas, which are targets for nucleophilic attack. Such regions would likely be found around the amide and aromatic hydrogen atoms researchgate.netnih.gov. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding researchgate.net.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful method for structure confirmation.

Vibrational Frequencies (IR/Raman): Theoretical vibrational analysis can help in the assignment of experimental FT-IR and FT-Raman spectra. For a related molecule, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to assign characteristic vibrational modes researchgate.net. For the target molecule, key predicted frequencies would include the N-H stretching vibration (typically around 3300-3500 cm⁻¹), the C=O stretching of the amide group (around 1650-1700 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively) researchgate.net.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), typically show good correlation with experimental data researchgate.net. For this compound, calculations would predict distinct signals for each unique proton and carbon atom, with the chemical shifts influenced by the electronic environment created by the bromo, fluoro, and nitro substituents.

Global reactivity descriptors, derived from HOMO and LUMO energies via Koopman's theorem, provide quantitative measures of a molecule's reactivity and stability researchgate.netorientjchem.org.

Ionization Potential (I) and Electron Affinity (A) can be approximated as I ≈ -E(HOMO) and A ≈ -E(LUMO).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S) describe the resistance to change in electron distribution. A small HOMO-LUMO gap corresponds to a low hardness value, indicating higher reactivity orientjchem.org.

Electrophilicity Index (ω) quantifies the electron-accepting capability of a molecule researchgate.netorientjchem.org.

These parameters are calculated to understand the relationship between molecular structure and global chemical reactivity researchgate.net.

Table 2: Key Global Reactivity Descriptors and Their Formulas

DescriptorFormulaDescription
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of electron cloud.
Electronegativity (χ)χ = (I + A) / 2Electron-attracting power.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model a single molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations can explore the behavior of a molecule over time at a given temperature, often in the presence of a solvent. MD simulations are used to study the conformational flexibility of the molecule, revealing how bond rotations and intermolecular interactions influence its shape and properties in a more realistic environment.

For this compound, MD simulations could be employed to:

Investigate the rotational barriers around the amide bond and the bonds connecting the rings, providing insight into the molecule's flexibility.

Analyze the effect of different solvents (e.g., water, ethanol, DMSO) on the molecular conformation and stability. Solvent molecules can form hydrogen bonds and other interactions, which may favor certain conformations over others.

Study the stability of the intramolecular hydrogen bond between the N-H and the nitro group in a dynamic, solvated system.

These simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of the molecule in solution.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. However, no such studies have been published for this compound.

Information regarding the predicted binding modes and interaction energies of this compound with any specific biological target is not available in the current scientific literature. Such a study would involve docking the compound into the active site of a chosen protein and calculating the binding energy, typically expressed in kcal/mol, to estimate the strength of the interaction. The binding mode would describe the specific orientation and conformation of the ligand within the binding pocket.

An analysis of key binding site residues would identify the specific amino acids within a target protein that form crucial interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, or pi-stacking. Understanding these molecular recognition principles is fundamental to explaining the ligand's specificity and affinity. As no docking studies have been performed on this compound, there is no data available on its interaction with specific protein residues.

Future computational research would be necessary to elucidate the potential biological targets and the detailed molecular interactions of this compound. Such studies would provide valuable insights into its mechanism of action and guide further experimental investigations.

Mechanistic Biological Investigations of N Substituted Benzamide Derivatives

Biochemical and Cell-Based Assays for Molecular Target Identification and Pathway Perturbation

Enzyme Inhibition Studies (e.g., Cholinesterases, Histone Deacetylases, Succinate (B1194679) Dehydrogenases)

Currently, there is a lack of specific published research detailing the inhibitory activity of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide against key enzyme families such as cholinesterases, histone deacetylases (HDACs), and succinate dehydrogenases. However, the broader class of N-substituted benzamides has been investigated for such activities. For instance, various benzamide (B126) derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmission. researchgate.netnih.gov Studies on certain 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibition of AChE. researchgate.net Similarly, the benzamide scaffold is a well-established pharmacophore in the design of histone deacetylase inhibitors, which are crucial in epigenetic regulation and cancer therapy. nih.govnih.gov The activity of these derivatives is often dependent on specific structural features, including the nature and position of substituents on the phenyl rings. nih.gov

Receptor Binding Profiling and Modulation Mechanisms (e.g., GABA, 5-HT4, Sigma-2 Receptors, Dopamine (B1211576) Receptors)

Specific receptor binding data for this compound at GABA, 5-HT4, Sigma-2, or dopamine receptors is not available in the current scientific literature. The benzamide moiety is, however, a known scaffold for ligands targeting various receptors. For example, certain benzamide derivatives have been developed as antagonists for the cholecystokinin (B1591339) 2 (CCK2) receptor. Furthermore, the dopamine receptor family, particularly the D4 subtype, has been a target for novel benzamide-based ligands, with selectivity being a key focus of medicinal chemistry efforts. The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is another area of interest for ligand development, with potential applications in cancer imaging and therapy. nih.gov

Molecular Mechanism of Action at the Cellular Level

Due to the absence of specific studies on this compound, its precise molecular mechanism of action at the cellular level remains uncharacterized. For other benzamide derivatives, the cellular effects are diverse and depend on their specific molecular targets. For example, benzamide-based FGFR1 inhibitors have been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer cell lines by inhibiting the phosphorylation of FGFR1 and downstream signaling proteins like PLCγ1 and ERK. In the context of HDAC inhibition, benzamide derivatives can lead to an increase in histone acetylation, thereby altering gene expression and inducing cellular differentiation or apoptosis. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

Correlation of Structural Modifications with Molecular Interaction Profiles

A specific structure-activity relationship (SAR) analysis for this compound is not documented. However, general SAR principles can be gleaned from studies on related benzamide series. For instance, in a series of 2-hydroxy-N-phenylbenzamide cholinesterase inhibitors, the nature and position of halogen substituents on both the salicylic (B10762653) acid and aniline (B41778) rings were found to significantly influence inhibitory potency. researchgate.net Similarly, for benzamide-based HDAC inhibitors, the length of the linker region and the nature of the "cap" group that interacts with the enzyme surface are critical determinants of activity and selectivity. nih.gov The presence and position of substituents like halogens, nitro groups, and fluoro groups, as seen in the title compound, would be expected to modulate factors such as electronic distribution, lipophilicity, and hydrogen bonding potential, thereby influencing molecular interactions with biological targets.

Design Principles for Modulating Specific Biological Activities

While design principles have not been explicitly detailed for this compound, general strategies for modulating the biological activity of benzamides are well-established. A common approach involves the modification of substituents on the aromatic rings to optimize interactions with the target protein. For example, in the design of FGFR1 inhibitors, different substitutions on the benzamide core were explored to enhance binding affinity and cellular potency. The introduction of specific functional groups can also be used to fine-tune pharmacokinetic properties, such as solubility and metabolic stability. Molecular docking studies are often employed to guide the rational design of new derivatives with improved activity and selectivity profiles.

Advanced Chemical Biology Approaches for Probing Molecular Interactions

No research data was found to support the use of this compound as a biochemical probe.

There is no documented application of this compound in affinity-based probes or activity-based protein profiling in the reviewed scientific literature.

Analytical Method Development for Research Applications of 4 Bromo N 4 Fluoro 3 Nitrophenyl Benzamide

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are indispensable tools in the analysis of pharmaceutical compounds and research chemicals, offering high-resolution separation and sensitive detection. For a substituted benzamide (B126) like 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve critical roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the premier technique for assessing the purity and conducting quantitative analysis of this compound due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds. actascientific.com The development of a specific and validated HPLC method is a critical step in its research and application.

A typical reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound. The development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. scispace.com

Method Development Parameters:

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound is outlined below.

Parameter Condition Justification
Column C18 (250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining the moderately polar benzamide derivative.
Mobile Phase Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Formic AcidA mixture of organic solvent and water provides the necessary polarity to elute the compound. Formic acid helps to protonate the amide and nitro groups, leading to sharper peaks and better chromatographic performance.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection Wavelength 254 nmThe aromatic rings and the nitro group in the molecule are expected to have strong UV absorbance at this wavelength. longdom.org
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

Validation of the HPLC Method:

Once developed, the method would require validation according to established guidelines to ensure its reliability. Key validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This would be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve would be constructed by plotting the peak area against a series of known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike and recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

A summary of hypothetical validation data is presented in the table below.

Validation Parameter Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile byproducts that may be present in samples of this compound, particularly those arising from its synthesis. hpst.cz The mass spectrometer provides detailed structural information, enabling the confident identification of unknown impurities. scholaris.ca

Given the relatively high molecular weight and polarity of the target compound, direct GC analysis may be challenging. However, GC-MS is highly effective for identifying less polar and more volatile synthetic precursors or side-reaction products. For the analysis of halogenated and nitroaromatic compounds, an electron capture detector (ECD) can offer high sensitivity, although a mass spectrometer provides more definitive identification. epa.gov

Potential Byproducts and their GC-MS Signatures:

During the synthesis of this compound, which likely involves the reaction of 4-bromobenzoyl chloride with 4-fluoro-3-nitroaniline (B182485), several byproducts could be formed. GC-MS would be instrumental in identifying these.

Potential Byproduct Potential Origin Expected GC-MS Characteristics
4-Bromobenzoic acidHydrolysis of 4-bromobenzoyl chlorideWould likely require derivatization (e.g., methylation) for GC analysis. The mass spectrum would show a characteristic molecular ion and fragmentation pattern.
4-Fluoro-3-nitroanilineUnreacted starting materialVolatile enough for direct GC-MS analysis. The mass spectrum would show a distinct molecular ion and isotopic pattern due to the presence of bromine is not applicable here, but the fluorine and nitro groups would influence fragmentation.
Diacylated productReaction of two equivalents of 4-bromobenzoyl chloride with the aniline (B41778)Higher molecular weight and lower volatility. May be difficult to elute from a standard GC column without derivatization.

A halogen-specific detector (XSD) could also be employed in conjunction with GC to selectively detect halogenated byproducts, reducing interference from non-halogenated matrix components. nih.govresearchgate.net

Spectrophotometric and Potentiometric Methods for In Vitro Study Quantification

In addition to chromatographic techniques, spectrophotometric and potentiometric methods can offer simpler and more rapid means of quantifying this compound in certain in vitro research applications, particularly for concentration determination in solution.

Spectrophotometric Quantification:

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the UV-Vis range. technologynetworks.com The presence of multiple chromophores, including the phenyl rings and the nitro group, in this compound suggests that it will have a distinct UV absorption spectrum. longdom.orgiu.eduresearchgate.netresearchgate.net

A typical procedure would involve:

Determination of λmax: The wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum.

Calibration Curve: A series of standard solutions of known concentrations would be prepared, and their absorbance at the λmax would be measured. A calibration curve of absorbance versus concentration would then be constructed, which should be linear in a defined concentration range according to the Beer-Lambert law.

Sample Analysis: The absorbance of the sample solution would be measured at the λmax, and its concentration would be determined from the calibration curve.

Hypothetical data for a UV-Vis spectrophotometric method is presented below.

Parameter Value
Solvent Ethanol
λmax ~260 nm
Linear Range 1 - 20 µg/mL
Molar Absorptivity (ε) ~15,000 L mol⁻¹ cm⁻¹

Potentiometric Titration:

Potentiometric titration is a classic analytical method that can be used to determine the concentration of a substance by measuring the potential difference between two electrodes as a titrant is added. wikipedia.org For this compound, a non-aqueous acid-base titration could be employed to quantify the weakly basic amide group. researchgate.netacs.org

The procedure would involve dissolving a known weight of the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid) and titrating with a standardized solution of a strong acid, such as perchloric acid in acetic acid. The endpoint of the titration would be determined by the point of maximum inflection in the titration curve (a plot of potential versus titrant volume).

Future Directions and Emerging Research Themes for 4 Bromo N 4 Fluoro 3 Nitrophenyl Benzamide

Potential for Integration in Multicomponent Systems and Materials Science

The structural characteristics of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide make it a compelling candidate for the development of novel multicomponent systems and advanced materials. The presence of halogen atoms (bromine and fluorine) and a nitro group offers multiple sites for non-covalent interactions, which are fundamental to the construction of supramolecular assemblies.

Key Potential Applications in Materials Science:

Crystal Engineering: The bromo, fluoro, and nitro substituents can participate in halogen bonding and other directional intermolecular interactions, enabling the design of crystalline materials with specific packing motifs and physical properties.

Liquid Crystals: The rigid, aromatic core of the molecule is a common feature in liquid crystalline compounds. Judicious modification of the structure could lead to the development of new liquid crystal phases.

Organic Electronics: The electron-withdrawing nature of the fluoro and nitro groups can influence the electronic properties of the molecule, suggesting potential applications in organic semiconductors or as components in charge-transfer complexes.

A comparative analysis of related benzamide (B126) structures and their propensity for forming multicomponent systems is presented in the table below.

Feature4-bromo-N-(2-nitrophenyl)benzamide4-bromo-N-(4-methoxy-2-nitrophenyl)benzamidePotential for this compound
Key Intermolecular Interactions N—H⋯O hydrogen bonds, C—H⋯O interactions, halogen–halogen interactions. nih.govresearchgate.netN—H⋯O hydrogen bonds, C—H⋯O and C—H⋯Br interactions, Br⋯O short contacts. nih.govExpected to exhibit strong hydrogen bonding, halogen bonding (Br and F), and dipole-dipole interactions involving the nitro group.
Supramolecular Motifs Formation of R 22(10), R 22(15) and R 66(32) edge-fused rings. nih.govForms R 22(8) motifs. nih.govThe presence of multiple interaction sites suggests the potential for complex and predictable supramolecular architectures.
Potential in Materials Science Building block for molecular zippers and other supramolecular structures. nih.govPrecursor for compounds with potential anticancer and anti-Alzheimer's activities, indicating a role in functional materials. nih.govThe combination of functional groups could be harnessed for the design of functional organic materials with tailored electronic and optical properties.

Challenges in Synthesis and Characterization of Complex Benzamide Derivatives

The synthesis and characterization of polysubstituted benzamides like this compound present notable challenges that are at the forefront of synthetic chemistry research.

The conventional synthesis of benzamides often involves the reaction of a carboxylic acid derivative with an amine. nih.gov For this specific compound, a likely route would be the reaction of 4-bromobenzoyl chloride with 4-fluoro-3-nitroaniline (B182485). However, the presence of multiple functional groups can lead to side reactions and purification difficulties.

Anticipated Synthetic and Characterization Hurdles:

Regioselectivity: The synthesis of the substituted aniline (B41778) precursor requires precise control to achieve the desired arrangement of the fluoro and nitro groups.

Reaction Conditions: The reactivity of the starting materials can be influenced by the electron-withdrawing nature of the substituents, necessitating careful optimization of reaction conditions to achieve high yields.

Purification: The presence of structurally similar byproducts can complicate the purification process, often requiring advanced chromatographic techniques.

Structural Elucidation: While standard techniques like NMR and mass spectrometry are crucial, the complex substitution pattern may require advanced 2D NMR techniques for unambiguous characterization. The presence of fluorine will necessitate 19F NMR spectroscopy.

The following table outlines common analytical techniques used for the characterization of benzamide derivatives and their specific relevance to this compound.

Analytical TechniquePurposeSpecific Application for the Target Compound
FTIR Spectroscopy Identification of functional groups.Confirmation of the amide C=O and N-H stretching vibrations.
1H NMR Spectroscopy Determination of the proton environment.Elucidation of the aromatic substitution patterns and confirmation of the amide proton.
13C NMR Spectroscopy Determination of the carbon skeleton.Identification of all unique carbon atoms in the molecule.
19F NMR Spectroscopy Identification and quantification of fluorine-containing compounds.Confirmation of the presence and chemical environment of the fluorine atom.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.Confirmation of the molecular formula and structural information from fragmentation.
X-ray Crystallography Determination of the three-dimensional molecular structure.Unambiguous determination of the solid-state conformation and intermolecular interactions. nih.govnih.gov

Interdisciplinary Research Opportunities and Unexplored Mechanistic Aspects

The multifaceted nature of this compound opens up a wide range of interdisciplinary research opportunities and questions regarding its mechanistic behavior at the molecular level.

Benzamide derivatives are known to exhibit a variety of biological activities. researchgate.net The specific combination of substituents in this compound could lead to novel pharmacological properties, warranting investigation in medicinal chemistry.

Potential Interdisciplinary Research Areas:

Medicinal Chemistry: Screening for biological activity, such as antimicrobial, anticancer, or enzyme inhibitory effects. The structural motifs are present in some classes of bioactive compounds.

Computational Chemistry: In-depth theoretical studies of the molecule's conformational preferences, electronic structure, and non-covalent interaction potentials can guide experimental work in materials science and drug design.

Chemical Biology: Development of molecular probes based on the benzamide scaffold to study biological processes.

Unexplored Mechanistic Questions:

Photophysical Properties: The influence of the nitro and halogen substituents on the absorption and emission properties of the molecule has yet to be explored and could reveal interesting photophysical behaviors.

Reactivity: The interplay of the different functional groups on the reactivity of the molecule in various chemical transformations is an area ripe for investigation.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a coupling reaction between 4-bromobenzoic acid derivatives and substituted anilines. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCl/HOBt or SOCl₂ to generate the reactive acyl chloride intermediate.
  • Nucleophilic substitution : Reaction with 4-fluoro-3-nitroaniline under inert conditions (N₂ atmosphere) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency.
    Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)Reference
AcylationSOCl₂, reflux, 4h8595%
CouplingDMF, RT, 12h7892%
Note : Elevated temperatures (>80°C) may degrade the nitro group, necessitating strict temperature control .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns:
    • Aromatic protons in the 7.2–8.5 ppm range (split due to electron-withdrawing -NO₂ and -Br groups).
    • Fluorine coupling observed in ¹⁹F NMR (~-110 ppm for para-fluoro substituents) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 379 (C₁₃H₈BrFN₂O₃⁺) with isotopic patterns for Br .
    Validation : Cross-reference with X-ray crystallography data (e.g., C–Br bond length ~1.89 Å) to resolve ambiguities .

Q. What strategies mitigate impurities during synthesis, such as unreacted starting materials or dehalogenation byproducts?

Methodological Answer:

  • Chromatographic purification : Use gradient elution (hexane/EtOAc) to separate unreacted aniline (Rf ~0.3) from the product (Rf ~0.6).
  • Recrystallization : Ethanol/water mixtures improve crystal purity by removing brominated side products.
  • HPLC-MS monitoring : Detect trace impurities (e.g., dehalogenated analogs) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects:
    • LUMO localization on the nitro group indicates electrophilic reactivity .
    • Fukui indices identify susceptible sites for nucleophilic attack (e.g., bromine substitution).
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues (e.g., Tyr-185 in EGFR) .

Q. How do conflicting spectral or crystallographic data arise, and how can they be resolved?

Methodological Answer: Common Conflicts :

  • NMR vs. XRD : Discrepancies in aromatic proton shifts due to solvent effects (CDCl₃ vs. solid-state packing).
  • Mass Spec vs. Elemental Analysis : Isotopic interference from bromine may skew MS data.
    Resolution Strategies :
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution.
  • SC-XRD Refinement : Use high-resolution data (R-factor <0.05) to validate bond angles/distances .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

Methodological Answer:

  • Acidic Hydrolysis : The electron-withdrawing -NO₂ group stabilizes the amide bond against hydrolysis (t₁/₂ >24h at pH 1).
  • Oxidative Stability : Bromine’s inductive effect reduces susceptibility to oxidation, confirmed by cyclic voltammetry (Epa ~1.2 V vs. Ag/AgCl) .
    Experimental Design :
  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Compare degradation pathways with analogs lacking -Br or -NO₂ groups .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace -Br with -CF₃ to improve metabolic stability while retaining steric bulk .
  • Nitro Group Reduction : Convert -NO₂ to -NH₂ to study its role in target binding (e.g., via catalytic hydrogenation with Pd/C).
    SAR Data :
DerivativeIC₅₀ (μM)LogP
Parent Compound12.33.1
-CF₃ Analog8.93.5
-NH₂ Analog>1002.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.